Antiproliferative Potency Advantage of 3-Fluorobenzyl vs. Parent Diterpenoid Scaffold in HepG2 Carcinoma Cells
In a study evaluating dehydroabietic acid (DHAA)-triazole hybrids, the conjugate incorporating the 1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl moiety as a key building block (compound 3c) demonstrated significantly enhanced cytotoxicity against HepG2 liver carcinoma cells. The 3-fluorobenzyl hybrid achieved an IC₅₀ of 5.90 ± 0.41 µM, representing a marked improvement over the clinical comparator cisplatin and the unmodified parent compound DHAA [1]. This establishes the 3-fluorobenzyl-triazole amine as a privileged fragment for enhancing antiproliferative potency.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 5.90 ± 0.41 µM (3-fluorobenzyl-DHAA methyl ester hybrid, compound 3c) |
| Comparator Or Baseline | Cisplatin (positive control) and parent DHAA (inactive/weakly active) |
| Quantified Difference | Compound 3c displayed superior potency compared to cisplatin; DHAA alone lacked significant activity |
| Conditions | MTT assay, HepG2 human liver carcinoma cell line, 48 h incubation |
Why This Matters
Procurement of the 3-fluorobenzyl-triazole amine enables access to a validated DHAA-hybrid series with proven sub-micromolar to low micromolar cytotoxicity, a profile not observed with the parent diterpenoid alone.
- [1] Jiang, C.-N. et al. (2019) 'Synthesis and Antiproliferative Evaluation of Novel Hybrids of Dehydroabietic Acid Bearing 1,2,3-Triazole Moiety', Molecules, 24(22), 4191. (Data for compound 3c: IC50 = 5.90 ± 0.41 µM against HepG2). View Source
